3-Bromo-N-ethyl-5-(trifluoromethoxy)benzamide
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Overview
Description
3-Bromo-N-ethyl-5-(trifluoromethoxy)benzamide is an organic compound characterized by the presence of bromine, ethyl, and trifluoromethoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-ethyl-5-(trifluoromethoxy)benzamide typically involves the following steps:
Ethylation: The addition of an ethyl group to the nitrogen atom of the benzamide.
Trifluoromethoxylation: The incorporation of a trifluoromethoxy group into the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, ethylation, and trifluoromethoxylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of bromine and trifluoromethoxy groups.
Oxidation and Reduction: The benzamide core can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the substituents introduced, various substituted benzamides can be formed.
Oxidation Products: Oxidized derivatives of the benzamide core.
Reduction Products: Reduced forms of the benzamide, potentially leading to amines or alcohols.
Scientific Research Applications
3-Bromo-N-ethyl-5-(trifluoromethoxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Bromo-N-ethyl-5-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the bromine and ethyl groups may influence its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 3-Bromo-N-methyl-5-(trifluoromethoxy)benzamide
- 3-Bromo-N-ethyl-4-(trifluoromethoxy)benzamide
- 3-Chloro-N-ethyl-5-(trifluoromethoxy)benzamide
Uniqueness: 3-Bromo-N-ethyl-5-(trifluoromethoxy)benzamide is unique due to the specific combination of bromine, ethyl, and trifluoromethoxy groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
3-bromo-N-ethyl-5-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO2/c1-2-15-9(16)6-3-7(11)5-8(4-6)17-10(12,13)14/h3-5H,2H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTYUUVHMYCHRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC(=C1)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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